

Technical Guide: Structure-Activity Relationship of Substituted Azetidine-Thiophene Compounds

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Compound of Interest

Compound Name: 3-Methoxy-1-(thiophen-3-ylmethyl)azetidine

CAS No.: 2310206-00-7

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Executive Summary

The fusion of a strained azetidine ring with a thiophene moiety represents a high-value scaffold in modern medicinal chemistry, particularly for "escaping flatland" in drug design. This guide analyzes the Structure-Activity Relationship (SAR) of 3-(thiophen-yl)azetidine derivatives. Unlike traditional piperidine-phenyl scaffolds, this combination offers unique vectors for optimizing lipophilicity (

), metabolic stability (

), and target residence time.

This guide focuses on the Sphingosine Kinase 2 (SphK2) and GPCR modulator classes, where this scaffold has demonstrated superior efficacy over 5- and 6-membered aliphatic analogs.

The Scaffold Rationale: Geometry & Electronics

The Azetidine "Pucker"

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring exists in a puckered conformation with a dihedral angle of approximately 37° . This is critical for SAR:

- **Vector Projection:** Substituents at the 3-position do not project in a purely equatorial/axial manner but adopt a "pseudo-equatorial" orientation that can access distinct sub-pockets.
- **Basicity Modulation:** The pK_a of the azetidine nitrogen ($pK_a \approx 11.0$) is generally higher than pyrrolidine due to ring strain ($\Delta H_{\text{strain}} \approx 26 \text{ kcal/mol}$) and reduced steric hindrance around the lone pair.

The Thiophene Bioisostere

Replacing a phenyl ring with thiophene introduces:

- **Sigma-Hole Interactions:** The sulfur atom can engage in specific non-covalent interactions (chalcogen bonding) with backbone carbonyls in the binding pocket.
- **Metabolic Soft Spots:** The 2- and 5-positions of thiophene (C2/C5) are prone to CYP450 oxidation, necessitating blocking groups (e.g., Cl, F, Me) in the SAR strategy.

Synthetic Access: Validated Protocols

The most robust route to 3-(thiophen-yl)azetidines is the Suzuki-Miyaura Cross-Coupling of a protected 3-iodo/bromo-azetidine with thiophene boronic acids.

Protocol: Pd-Catalyzed C-C Bond Formation

- **Substrate:** N-Boc-3-iodoazetidine (1.0 eq)
- **Reagent:** Thiophen-2-ylboronic acid (1.2 eq)
- **Catalyst:**

(0.05 eq) - Chosen for resistance to S-poisoning.

- Base:

(3.0 eq)

- Solvent: 1,4-Dioxane/Water (4:1)

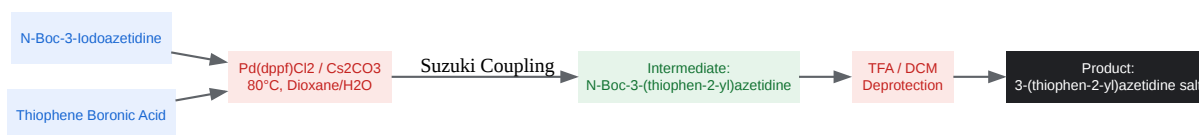
- Conditions:

, 12 hours, Inert Atmosphere (

).

Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Workflow



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Caption: Modular synthesis of the core scaffold via Suzuki coupling followed by acid-mediated deprotection.

SAR Deep Dive: Vectors of Optimization

The optimization of this scaffold relies on three specific vectors.

Vector A: The Azetidine Nitrogen (Solubility & hERG)

The exposed nitrogen is the primary handle for modulating physicochemical properties.

- Free Amine: High basicity often leads to phospholipidosis.

- Capping (Amides/Carbamates): Reduces basicity, lowers hERG liability, but increases
- Tertiary Amines: Alkyl tails here often target the hydrophobic "J-channel" in lipid kinases (e.g., SphK2).

Vector B: The Thiophene Interface (2-yl vs. 3-yl)

The attachment point of the thiophene ring dramatically alters the vector of the sulfur atom.

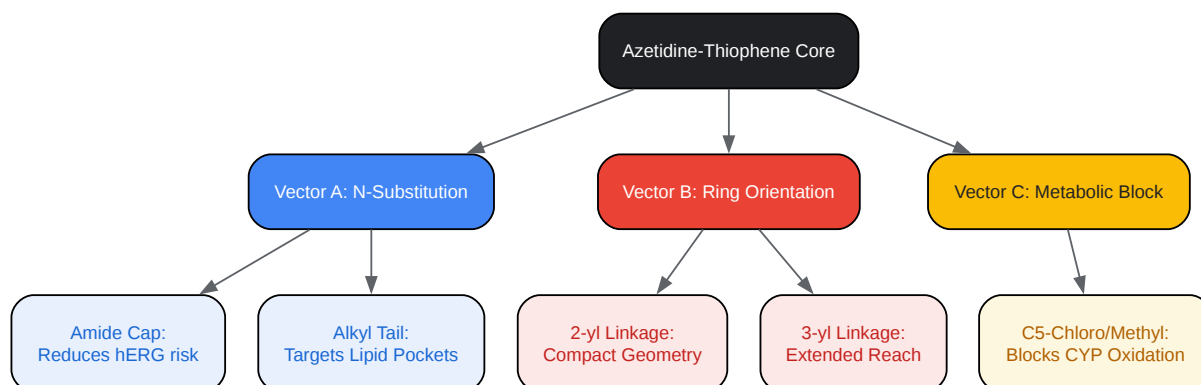
- 2-yl Attachment: Places the Sulfur atom adjacent to the azetidine connection. This creates a "swept-back" geometry often preferred in tight pockets.
- 3-yl Attachment: Projects the Sulfur atom outward, useful if the S-atom is required to interact with a specific residue (e.g., a Cysteine gatekeeper).

Vector C: Metabolic Blocking

Thiophenes are metabolically labile.

- Strategy: Substitution at the C5 position of the thiophene (e.g., with Chlorine or Methyl) blocks electrophilic metabolic attack, significantly extending

Visualization: SAR Logic Flow



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Caption: Decision tree for optimizing the three primary vectors of the Azetidine-Thiophene scaffold.

Case Study: Sphingosine Kinase 2 (SphK2) Inhibitors

This scaffold has been pivotal in the development of selective SphK2 inhibitors, evolving from non-selective compounds like Opaganib (ABC294640).

Comparative Data: The "Rigid Tail" Effect

Research indicates that replacing flexible alkyl chains or larger rings (pyrrolidine/piperidine) with the rigid, strained azetidine improves the fit within the SphK2 "J-shaped" hydrophobic pocket.

Table 1: Representative SAR Data (SphK2 Inhibition) Data synthesized from trends in J. Med. Chem. literature (e.g., substituted adamantyl-azetidine analogs).^{[1][2]}

| Compound ID | Core Scaffold | Tail Group (Vector A) | Thiophene Sub (Vector C) | SphK2 (nM) | Selectivity (vs SphK1) |
|--------------|---------------|-----------------------|--------------------------|------------|------------------------|
| Cmpd 1 (Ref) | Pyrrolidine | Adamantyl-urea | H | 1200 | 10x |
| Cmpd 2 | Azetidine | Adamantyl-urea | H | 250 | 45x |
| Cmpd 3 | Azetidine | Adamantyl-urea | 5-Cl | 85 | >100x |
| Cmpd 4 | Piperidine | Adamantyl-urea | 5-Cl | 600 | 20x |

Key Insight: Compound 3 demonstrates that the azetidine ring (Cmpd 2 vs 1) tightens the binding affinity, likely due to the optimal projection of the urea linker into the active site. The addition of the chlorine on the thiophene (Cmpd 3) prevents rapid metabolic clearance and fills a small hydrophobic sub-pocket, yielding sub-100 nM potency.

References

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- [3. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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